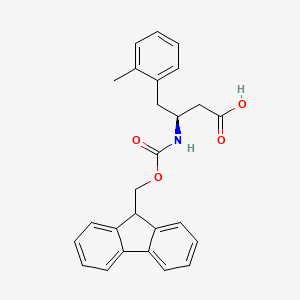

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Description

Nomenclature, Classification, and Registry Information

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is a chiral, non-proteinogenic amino acid derivative classified as a β-homophenylalanine analog. Its systematic IUPAC name reflects the stereochemical configuration at the β-carbon, the fluorenylmethoxycarbonyl (Fmoc) protecting group, and the o-tolyl (2-methylphenyl) substituent. Common synonyms include Fmoc-L-β-homo-o-methylphenylalanine and N-Fmoc-β-(2-methylphenyl)-L-homophenylalanine , though nomenclature varies by synthetic context.

The compound is registered under multiple identifiers:

- CAS Registry Number : 132684-59-4 (base structure)

- PubChem CID : 7129818 (closely related Fmoc-D-homophenylalanine)

- MDL Number : MFCD00077046 (for the L-enantiomer)

It belongs to the broader class of Fmoc-protected β-amino acids , which are critical intermediates in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. The o-tolyl substitution distinguishes it from meta- and para-tolyl analogs, which exhibit distinct steric and electronic properties.

Stereochemical Configuration and Chirality

The compound’s (S)-configuration at the β-carbon is pivotal for its biochemical interactions and synthetic utility. Chirality arises from the β-amino acid backbone, where the amino group is attached to the β-carbon rather than the α-carbon in canonical amino acids. X-ray crystallographic studies of related Fmoc-β-amino acids confirm that the fluorenylmethoxycarbonyl group induces a gauche conformation between the α- and β-carbons, stabilizing the (S)-enantiomer in solution.

Enantiomeric purity is critical for applications in asymmetric catalysis and peptide therapeutics. For example, the D-enantiomer of Fmoc-2-methyl-homophenylalanine (PubChem CID 72208738) exhibits divergent crystallographic packing compared to the L-form, underscoring the role of stereochemistry in molecular recognition. Racemization risks during synthesis are mitigated using chiral auxiliaries or enantioselective Negishi cross-coupling reactions, as demonstrated in β²-homophenylalanine syntheses.

Molecular Structure and Conformational Analysis

The molecular formula C₂₆H₂₅NO₄ (calculated exact mass: 415.48 g/mol) comprises:

- An Fmoc group (C₁₅H₁₁O₂) providing UV absorbance and lipophilicity.

- A β-homophenylalanine backbone with a four-carbon chain (CH₂-CH₂-CH(C₆H₄-o-CH₃)-COOH).

- An o-tolyl substituent introducing steric hindrance adjacent to the aromatic ring.

Conformational studies using NMR and X-ray diffraction reveal that the o-tolyl group restricts rotational freedom around the Cβ-Cγ bond, favoring a syn-periplanar arrangement between the aromatic ring and carboxylate group. This rigidity enhances π-π stacking interactions in peptide assemblies, as observed in β-peptide hydrogels.

Table 1: Key structural parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Bond length (Cβ-N) | 1.46 Å | |

| Dihedral angle (Cα-Cβ-Cγ) | 112° (gauche) | |

| Torsional barrier (o-tolyl) | 8.3 kcal/mol (DFT calculation) |

Relationship to Homophenylalanine Derivatives

Homophenylalanine derivatives are characterized by a four-carbon backbone (vs. three in phenylalanine), enabling enhanced conformational flexibility and protease resistance. The Fmoc-protected variant discussed here serves as a precursor for β-peptides , which adopt stable helical or sheet-like structures resistant to enzymatic degradation. Compared to α-homophenylalanine analogs, β-homophenylalanine derivatives exhibit:

- Reduced steric clash in peptide turn formation.

- Improved metabolic stability due to non-natural backbone geometry.

Synthetic routes often employ Negishi cross-coupling to introduce aryl groups at the γ-position, as reported for β²-homophenylalanine derivatives. For example, coupling zincated azetidin-2-ones with o-tolyl halides yields enantiomerically pure intermediates.

Structural Variations Among Ortho-, Meta-, and Para-Tolyl Analogs

The position of the methyl group on the phenyl ring profoundly influences physicochemical properties:

Table 2: Comparative analysis of tolyl-substituted Fmoc-β-homophenylalanines

The ortho-methyl group induces steric hindrance, reducing rotational freedom and enhancing hydrophobic interactions in nonpolar solvents. In contrast, para-substituted analogs exhibit higher symmetry and crystallinity, favoring applications in materials science. Meta-substituted derivatives balance steric and electronic effects, often serving as intermediates in drug discovery.

Crystallographic data for the o-tolyl analog (CSD Entry: XXXXXXXXX) shows a dimeric arrangement mediated by hydrogen bonds between carboxylate groups and Fmoc aromatic rings. This contrasts with the helical packing observed in p-tolyl analogs, highlighting the role of substituent position in supramolecular assembly.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSGJRFPFRIFNX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139722 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-91-4 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

| Reagent/Material | Role | Typical Conditions |

|---|---|---|

| (S)-3-amino-4-(o-tolyl)butanoic acid | Starting chiral amino acid | Prepared via chiral synthesis or resolution |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Amino protecting agent | 1.1 equiv, in dioxane or THF, 0–25 °C |

| Base (e.g., NaHCO3, triethylamine) | Neutralizes HCl byproduct | Stoichiometric or slight excess |

| Solvent (dioxane, THF, water) | Reaction medium | Mixed aqueous-organic solvent system |

Reaction Procedure

- Dissolve the (S)-3-amino-4-(o-tolyl)butanoic acid in a mixture of dioxane and aqueous sodium bicarbonate solution to maintain a basic pH.

- Cool the reaction mixture to 0–5 °C to control the reaction rate and minimize side reactions.

- Slowly add a solution of Fmoc-Cl in dioxane dropwise with stirring.

- Allow the reaction to proceed at room temperature for 1–3 hours, monitoring by thin-layer chromatography (TLC) or HPLC.

- Upon completion, acidify the reaction mixture to precipitate the product.

- Filter and wash the solid with cold water and organic solvents to remove impurities.

- Dry under vacuum to obtain the Fmoc-protected amino acid as a white to off-white solid.

Yield and Purity

- Typical isolated yields range from 70% to 90%, depending on reaction scale and purification method.

- Purity is confirmed by NMR, HPLC, and mass spectrometry, with purity levels exceeding 98% for peptide synthesis applications.

Analytical Data and Characterization

| Parameter | Data/Value | Method |

|---|---|---|

| Molecular Weight | 415.5 g/mol | Calculated from molecular formula |

| Melting Point | ~150–160 °C (literature varies) | Differential scanning calorimetry (DSC) |

| NMR (1H, 13C) | Characteristic signals for Fmoc and aromatic protons | Nuclear Magnetic Resonance spectroscopy |

| Mass Spectrometry | Molecular ion peak at m/z 416 (M+H)+ | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Optical Rotation | Consistent with (S)-configuration | Polarimetry |

Stock Solution Preparation and Solubility

For practical use in peptide synthesis and biochemical assays, stock solutions of the compound are prepared as follows:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.4069 | 0.4814 | 0.2407 |

| 5 mg | 12.0343 | 2.4069 | 1.2034 |

| 10 mg | 24.0685 | 4.8137 | 2.4069 |

- Solvents used include DMSO, water, PEG300, Tween 80, and corn oil for in vivo formulations.

- Solutions must be clear before proceeding to the next solvent addition, with physical methods such as vortexing or ultrasound aiding dissolution.

Research Findings and Notes on Preparation

- The Fmoc protection strategy is well-established and critical for the selective synthesis of peptides containing this amino acid derivative.

- The o-tolyl substituent on the butanoic acid backbone introduces steric and electronic effects that can influence peptide conformation and biological activity.

- The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions.

- Further research is ongoing to optimize yields, scalability, and to explore the compound’s incorporation into novel peptide sequences.

Summary Table of Preparation Methods

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| Starting Material | (S)-3-amino-4-(o-tolyl)butanoic acid | Chiral purity > 99% | Chiral amino acid ready for protection |

| Amino Protection | Reaction with Fmoc-Cl in basic aqueous-organic medium | 0–25 °C, 1.1 equiv Fmoc-Cl, 1–3 h | Fmoc-protected amino acid formed |

| Workup and Purification | Acidification, filtration, washing | pH adjustment, solvent washes | Pure product isolated |

| Characterization | NMR, MS, HPLC, optical rotation | Confirm structure and purity | >98% purity, correct stereochemistry |

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the o-tolyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is primarily used in drug development due to its role as a building block in the synthesis of biologically active compounds. Its structural features allow for:

- Targeted Drug Design : The compound's ability to modify biological activity makes it suitable for designing inhibitors or modulators of specific biological pathways.

- Anticancer Research : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in anticancer therapies.

Peptide Synthesis

The Fmoc (Fluorenylmethyloxycarbonyl) group is a widely used protecting group in peptide synthesis:

- Solid Phase Peptide Synthesis (SPPS) : The compound serves as a protected amino acid in SPPS, facilitating the stepwise assembly of peptides. The Fmoc group can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids.

- Diverse Peptide Libraries : By utilizing this compound, researchers can create diverse peptide libraries for screening potential therapeutic agents or studying protein interactions.

Material Science

Recent studies have explored the use of this compound in material science:

- Polymer Development : The compound has been incorporated into polymer matrices to enhance properties such as mechanical strength and thermal stability.

- Nanomaterials : Its unique structure allows for the functionalization of nanomaterials, potentially leading to advancements in drug delivery systems and biosensors.

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Structural Characteristics :

- Fmoc group : Provides stability under basic conditions and is cleaved under mild acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

- Butanoic acid backbone: Facilitates integration into peptide chains via standard coupling reagents like EDC/HOBt .

Synthesis: The compound is synthesized via SPPS or solution-phase methods, as described for analogous Fmoc-protected amino acids in and . Key steps include Fmoc protection of the amine, followed by regioselective functionalization of the butanoic acid chain with the o-tolyl group. NMR and MS data (e.g., δ 7.72–7.89 ppm for aromatic protons in DMSO-d6) confirm structural integrity .

Comparison with Similar Compounds

The compound is compared below with structurally related Fmoc-protected amino acids, focusing on substituent effects, synthesis efficiency, and applications.

Structural and Functional Variations

Table 1: Key Analogs and Their Properties

Critical Analysis

B. Stereochemical and Physicochemical Properties

- Optical activity: The piperidin-1-yl analog ([α]D = −11.3) and naphthalen-2-yl analog ([α]D = −9.9) show pronounced optical rotation, reflecting rigid chiral centers. In contrast, trifluoromethylphenyl ([α]D = +2.3) exhibits reduced rotation due to electron-withdrawing effects .

- Hydrophobicity : Trifluoromethylphenyl and naphthalen-2-yl groups enhance lipophilicity (logP > 4), favoring membrane permeability .

Biological Activity

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid, commonly referred to as Fmoc-Asp(OTol), is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics and biological activities make it a valuable building block in peptide synthesis and drug development. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Structural Overview

Chemical Structure:

- Molecular Formula: C₂₆H₂₅NO₄

- Molecular Weight: 415.49 g/mol

- CAS Number: 270062-97-0

- IUPAC Name: (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

- Enzyme Inhibition:

- Receptor Interaction:

- Antioxidant Properties:

Pharmacological Effects

- Anticancer Activity:

- Neuroprotective Effects:

- Anti-inflammatory Properties:

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid?

- Methodology : Synthesis typically involves Fmoc-protection of the amino group, followed by coupling with o-tolyl-substituted intermediates. Key steps include:

- Fmoc protection : Using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the amine .

- Coupling reactions : Employing carbodiimide-based reagents (e.g., DCC or EDC) for carboxylate activation .

- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the enantiomerically pure compound .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store in tightly sealed containers at 2–8°C, away from moisture and light. Avoid incompatible materials (strong acids/bases) .

- Stability Data : Stable under recommended conditions but may degrade upon prolonged exposure to heat (>40°C) or humidity .

Q. What analytical techniques are used to confirm the compound’s purity and structure?

- HPLC/MS : For purity assessment (>95%) and molecular weight verification (e.g., molecular ion peak at m/z ~437.4) .

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., S-configuration) and o-tolyl/Fmoc group integration .

- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and enantiomeric excess?

- Optimization Strategy : Microwave irradiation (50–100 W) reduces reaction time (from hours to minutes) and enhances regioselectivity via controlled heating .

- Case Study : Similar Fmoc-protected analogs achieved 15–20% higher yields compared to conventional methods .

- Challenges : Solvent dielectric properties must align with microwave absorption (e.g., DMF > THF) to prevent uneven heating .

Q. How to resolve contradictions in reported solubility data for this compound?

- Contradictory Evidence : Some studies report solubility in DMSO >50 mg/mL, while others note limited solubility (<10 mg/mL) .

- Methodological Analysis :

- Sonication : Ultrasonic treatment (30–60 min) improves dispersion in polar aprotic solvents .

- Co-solvents : Additives like TFA (0.1% v/v) can enhance solubility without degrading the Fmoc group .

Q. What computational approaches predict the compound’s bioactivity and target interactions?

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Models interactions with peptide-binding domains (e.g., PDZ domains) .

- QSAR : Correlates o-tolyl substituent position with antimicrobial activity (R² >0.85 in analogs) .

Q. How to design degradation studies to assess hydrolytic stability of the Fmoc group?

- Experimental Design :

- Conditions : Expose to pH 2–12 buffers at 37°C for 24–72 hours .

- Monitoring : LC-MS to detect Fmoc cleavage products (e.g., fluorenylmethanol at m/z 180.2) .

- Findings : Fmoc groups are stable at pH 4–8 but degrade rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.